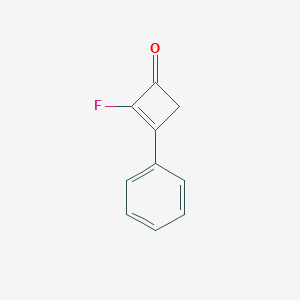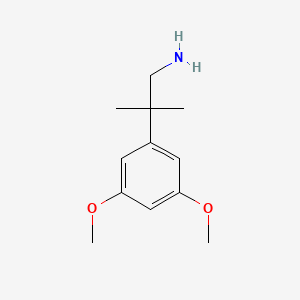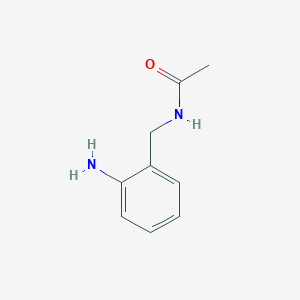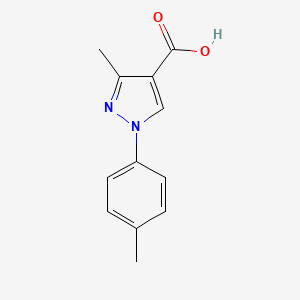![molecular formula C15H18N4O B13535737 3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one](/img/structure/B13535737.png)
3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one is a complex organic compound with a unique structure that includes an azidomethyl group, a benzyl group, and an octahydrocyclopenta[c]pyrrol-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one typically involves multi-step organic reactions. One common approach is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring . For example, the synthesis may start with the preparation of a suitable precursor, such as a 2-benzyl-1,5-dicarbonyl compound, followed by cyclization under acidic conditions to form the octahydrocyclopenta[c]pyrrol-4-one core. The azidomethyl group can be introduced through nucleophilic substitution reactions using azide reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the azidomethyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace the azidomethyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH can be adjusted to optimize the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrol-4-one derivatives.
Scientific Research Applications
3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.
Biology: It may serve as a probe for studying biological processes, such as enzyme interactions or cellular signaling pathways.
Industry: The compound’s unique structure makes it a candidate for materials science applications, such as the development of novel polymers or catalysts.
Mechanism of Action
The mechanism of action of 3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one involves its interaction with specific molecular targets. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful for bioconjugation and labeling studies. Additionally, the benzyl group and pyrrol-4-one core can interact with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler nitrogen-containing heterocycle with a five-membered ring, commonly used in medicinal chemistry.
Pyrrolo[3,4-c]quinolinone: A more complex derivative with additional fused rings, known for its biological activity.
Chromeno[4,3-b]pyrrol-4(1H)-one: A related compound with a fused chromene ring, used in various synthetic and biological applications.
Uniqueness
3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one is unique due to its combination of an azidomethyl group, a benzyl group, and an octahydrocyclopenta[c]pyrrol-4-one core
Properties
Molecular Formula |
C15H18N4O |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
3a-(azidomethyl)-2-benzyl-3,5,6,6a-tetrahydro-1H-cyclopenta[c]pyrrol-4-one |
InChI |
InChI=1S/C15H18N4O/c16-18-17-10-15-11-19(8-12-4-2-1-3-5-12)9-13(15)6-7-14(15)20/h1-5,13H,6-11H2 |
InChI Key |
IKHDDCOXRIGHGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2(C1CN(C2)CC3=CC=CC=C3)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]aceticaciddihydrochloride](/img/structure/B13535654.png)
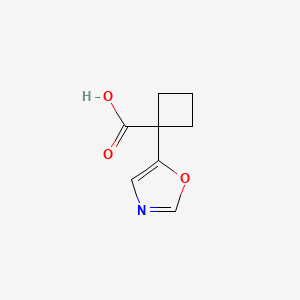
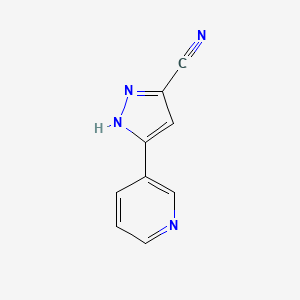


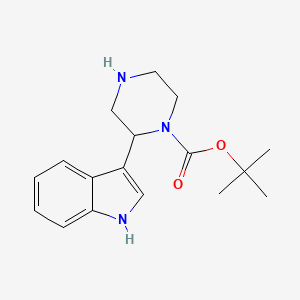
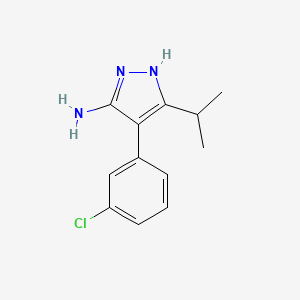
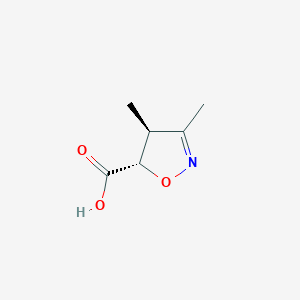
![methyl3-[(3S)-piperidin-3-yl]propanoatehydrochloride](/img/structure/B13535713.png)
